molecular formula C33H32F6N4O3 B1496838 3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione

Cat. No.: B1496838
M. Wt: 646.6 g/mol
InChI Key: IBNVQUNAJFCWQL-HWZMUYTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95% is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a cyclobutene ring, and a cinchonan moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves multiple steps, including the preparation of intermediate compounds. One of the key steps is the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the formation of Grignard reagents . These intermediates are then subjected to various reaction conditions to achieve the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethyl groups and other functional groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione stands out due to its unique combination of functional groups and structural features. The presence of the cyclobutene ring and cinchonan moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C33H32F6N4O3

Molecular Weight

646.6 g/mol

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C33H32F6N4O3/c1-3-18-16-43-9-7-19(18)12-26(43)27(23-6-8-40-25-5-4-22(46-2)14-24(23)25)42-29-28(30(44)31(29)45)41-15-17-10-20(32(34,35)36)13-21(11-17)33(37,38)39/h4-6,8,10-11,13-14,18-19,26-27,41-42H,3,7,9,12,15-16H2,1-2H3/t18-,19?,26?,27+/m0/s1

InChI Key

IBNVQUNAJFCWQL-HWZMUYTBSA-N

Isomeric SMILES

CC[C@H]1CN2CCC1CC2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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